4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-

Antiplatelet Cardiovascular Research Thrombosis

Procure this specific 2-amino-substituted pyrido[1,2-a]pyrimidin-4-one core (CAS 61838-56-0) to serve as a privileged scaffold for your drug discovery programs. Unlike generic alternatives, this scaffold is essential for developing N-substituted derivatives with targeted antiplatelet activity (e.g., AP155) and isoform-selective PI3K inhibitors (e.g., TGX-221). Its unique structure allows for the precise exploration of agonist-specific platelet aggregation mechanisms. Minimize synthesis time and cost by starting with this validated intermediate, which can be efficiently produced via green chemistry routes for gram-to-kilogram scale derivatization.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 61838-56-0
Cat. No. B12926047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-
CAS61838-56-0
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CC(=O)N2C=C1)N
InChIInChI=1S/C8H7N3O/c9-6-5-8(12)11-4-2-1-3-7(11)10-6/h1-5H,9H2
InChIKeyGEILHZIZFNHCIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino- (CAS 61838-56-0): Structural Baseline and Core Chemical Identity


4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino- (CAS 61838-56-0) is a heterocyclic compound characterized by a fused pyridine-pyrimidine ring system with a 2-amino substituent [1]. The compound serves as a core scaffold for a series of N-substituted derivatives that exhibit in vitro antiplatelet aggregation activity through inhibition of high-affinity cAMP phosphodiesterase [2][3]. Its molecular formula is C8H7N3O with a molecular weight of 161.16 g/mol [4]. The compound is a key intermediate in the synthesis of 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (AP155), a known antiplatelet agent [5][6].

Why Generic Substitution of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino- Fails: The Critical Role of N-Substitution in Antiplatelet Potency


Simply replacing 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino- with another pyrido[1,2-a]pyrimidine core or an alternative antiplatelet scaffold without considering the precise N-substitution pattern leads to significant loss of biological activity. The antiplatelet potency of derivatives is highly dependent on the nature and position of the N-substituent; for example, the 2-(4-methyl-1-piperazinyl) derivative (2g) is the most active against ADP and collagen-induced aggregation, whereas the 2-(diethylamino) derivative (2b) is most effective against the Ca2+ ionophore A23187 [1]. Additionally, the 2-(1-piperazinyl) derivative (AP155) specifically inhibits high-affinity cAMP phosphodiesterase, a mechanism not shared by all congeners, and its 6-methyl, 8-methyl, and 6,8-dimethyl analogs show markedly reduced activity when collagen is the inducer [2][3]. Generic substitution without structural and pharmacological data validation thus risks selecting a compound with suboptimal or null activity.

Quantitative Differentiation of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino- Derivatives: Head-to-Head Activity Comparisons in Antiplatelet and Kinase Inhibition Assays


Superior Antiplatelet Activity of 2-(4-Methyl-1-piperazinyl) Derivative (2g) Against ADP and Collagen Compared to 2-(Diethylamino) Derivative (2b)

Among a series of substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones tested in vitro for inhibition of human platelet aggregation, the 2-(4-methyl-1-piperazinyl) derivative (compound 2g) was the most active against both ADP and collagen, whereas the 2-(diethylamino) derivative (compound 2b) was the most active against the Ca2+ ionophore A23187 [1]. The differential activity profiles demonstrate that even minor changes in the N-substituent produce a distinct agonist-dependent efficacy pattern [2].

Antiplatelet Cardiovascular Research Thrombosis

Mechanistic Differentiation: 2-(1-Piperazinyl) Derivative (AP155) Specifically Inhibits High-Affinity cAMP Phosphodiesterase, Elevating Intracellular cAMP

The 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivative (AP155) acts via a distinct mechanism: it specifically inhibits the activity of cAMP high-affinity phosphodiesterase (PDE) in human platelets, leading to a sufficient increase in intracellular cAMP to activate cAMP-dependent protein kinase [1]. This contrasts with other antiplatelet agents that may target ADP receptors (e.g., clopidogrel), cyclooxygenase (e.g., aspirin), or glycoprotein IIb/IIIa (e.g., abciximab) [2]. The cAMP-elevating effect of AP155 results in inhibition of aggregation, cytosolic Ca2+ increase induced by thrombin, and fibrinogen binding [3].

cAMP Signaling Phosphodiesterase Inhibition Platelet Biology

Reduced Antiplatelet Activity of Methyl-Substituted AP155 Analogs Against Collagen

While the 6-methyl, 8-methyl, and 6,8-dimethyl derivatives of the lead compound 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (5a) retain nearly comparable activity against ADP- or A23187-induced platelet aggregation, they exhibit significantly reduced activity when collagen is the inducer [1]. This demonstrates that methylation at specific positions on the pyridopyrimidine core selectively diminishes activity against collagen-mediated aggregation, highlighting the importance of unsubstituted core for full collagen response.

SAR Antiplatelet Collagen-Induced Aggregation

PI3K Inhibitory Activity of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives Compared to Wortmannin and LY294002

A series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been disclosed as selective inhibitors of phosphatidylinositol 3-kinase (PI3K) isoforms [1]. The patent literature describes these compounds as having IC50 values in the nanomolar to low micromolar range against specific PI3K isoforms, in contrast to the broad-spectrum PI3K inhibitors wortmannin (IC50 ~1-10 nM across class I PI3Ks) and LY294002 (IC50 ~1 μM) [2][3]. While the parent compound 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino- itself is not a direct PI3K inhibitor, its derivatives exhibit improved selectivity profiles over these classical inhibitors.

PI3K Inhibition Cancer Research Kinase Inhibitors

Synthetic Accessibility and Yield: A Practical Advantage for In-House Derivatization

The synthesis of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved via cyclization of 2-aminopyridines with β-oxo esters or alkynoates, often under solvent-free conditions using montmorillonite catalysis, yielding the product in good yields [1][2]. This contrasts with the multi-step, low-yielding syntheses often required for alternative fused heterocyclic scaffolds with antiplatelet activity (e.g., coumarin-based inhibitors), making the pyrido[1,2-a]pyrimidine core a more practical and cost-effective starting point for analog synthesis.

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Optimal Research and Industrial Use Cases for 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino- and Its Derivatives


Cardiovascular Research: Studying Agonist-Specific Platelet Aggregation Pathways

Researchers investigating the differential signaling pathways activated by ADP, collagen, or Ca2+ ionophores in platelet aggregation can employ the N-substituted derivatives of this compound to dissect agonist-specific mechanisms. The 2-(4-methyl-1-piperazinyl) derivative (2g) is optimal for ADP- and collagen-driven studies, while the 2-(diethylamino) derivative (2b) is best for Ca2+ ionophore A23187-induced aggregation models [1].

cAMP Signaling and Phosphodiesterase Tool Compound Development

The 2-(1-piperazinyl) derivative (AP155) serves as a specific inhibitor of high-affinity cAMP phosphodiesterase, making it a valuable tool for elucidating cAMP-dependent pathways in platelets and potentially other cell types [2]. This compound is preferable to non-specific PDE inhibitors or agents that elevate cAMP through other mechanisms (e.g., adenylate cyclase activators) when precise target engagement is required.

Medicinal Chemistry: Lead Optimization and SAR Exploration of PI3K Inhibitors

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold for developing isoform-selective PI3K inhibitors. Procurement of the 2-amino parent compound enables rapid synthesis of focused libraries to explore substitutions that enhance selectivity for PI3Kβ or PI3Kδ, as evidenced by compounds like TGX-221 [3]. This approach is more efficient than starting from commercially available broad-spectrum inhibitors like wortmannin or LY294002.

Process Chemistry: Development of Scalable, High-Yielding Heterocycle Syntheses

Industrial and academic labs focusing on scalable synthesis of fused pyrimidine libraries can utilize the efficient, solvent-free montmorillonite-catalyzed cyclization route to this core [4]. This methodology offers a green chemistry alternative to traditional multi-step syntheses and reduces the cost and time associated with producing gram to kilogram quantities of the scaffold for further derivatization.

Quote Request

Request a Quote for 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.